molecular formula C6H10ClN3O2 B6245237 5-(azetidin-3-yl)imidazolidine-2,4-dione hydrochloride CAS No. 2408962-23-0

5-(azetidin-3-yl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B6245237
CAS No.: 2408962-23-0
M. Wt: 191.6
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Description

5-(azetidin-3-yl)imidazolidine-2,4-dione hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining an azetidine ring and an imidazolidine-2,4-dione moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Imidazolidine-2,4-dione Formation: The imidazolidine-2,4-dione core is often constructed via cyclization of urea derivatives with α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The azetidine and imidazolidine-2,4-dione units are then coupled under specific conditions, often involving catalysts and controlled temperatures to ensure high yield and purity.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-yl)imidazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of more complex derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine or imidazolidine rings, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles (e.g., amines, halides); reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized analogs with different biological activities.

Scientific Research Applications

5-(azetidin-3-yl)imidazolidine-2,4-dione hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and infections.

    Biological Research: It is used in studies investigating enzyme inhibition, receptor binding, and cellular pathways.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, potentially leading to new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can enhance binding affinity to certain biological targets, while the imidazolidine-2,4-dione moiety may interact with active sites, inhibiting or modulating their activity. This dual interaction can lead to significant biological effects, making it a valuable compound for drug development.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione Derivatives: These compounds share the imidazolidine-2,4-dione core but differ in their substituents, leading to varied biological activities.

    Azetidine Derivatives: Compounds containing the azetidine ring are known for their biological activity and are often studied for their potential therapeutic applications.

Uniqueness

5-(azetidin-3-yl)imidazolidine-2,4-dione hydrochloride is unique due to the combination of the azetidine and imidazolidine-2,4-dione structures. This dual functionality can result in enhanced biological activity and specificity, making it a promising candidate for further research and development in various scientific fields.

Properties

CAS No.

2408962-23-0

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.6

Purity

95

Origin of Product

United States

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